![molecular formula C47H53F2N9O3 B1230481 Duxil CAS No. 76997-30-3](/img/structure/B1230481.png)
Duxil
Overview
Description
“Duxil” is a compound consisting of almitrine and raubasine . It is described as a mucolytic that reduces the viscosity of sputum and can be used to help relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis . It is also known as Doxil, a liposomal formulation of doxorubicin .
Scientific Research Applications
Pharmacological Effects and Applications
- Duxil, a combination of almitrine and raubasine, has been studied for its impact on hypoxemia and microcirculation. Almitrine increases arterial blood oxygenation (PaO2), and this effect is enhanced by raubasine's influence on microcirculation. This dual action makes Duxil a potential candidate for treating cerebrovascular deficiencies and hypoxia-related conditions (Devissaguet, 1983).
Impact on Learning and Memory
- Research has shown that Duxil can improve learning and memory abilities in chronic episodic hypoxia (EHYP) rats. This improvement is associated with increases in brain monoaminergic neurotransmitters like norepinephrine, dopamine, and serotonin in various brain regions (Xu Yan, 2003).
Neurological and Histological Benefits
- In a study involving cats, Duxil administration before and after middle cerebral artery occlusion showed significant improvements in neurological function and histological changes, suggesting its protective effects against ischemic damage (Chan et al., 1993).
Enhancing Vigilance in Elderlies
- A study assessing the encephalotropic and psychotropic properties of Duxil in elderly subjects showed an improvement in vigilance, intellectual, mnestic, and psychomotor performance. These effects were more pronounced after subacute administration and indicated good tolerability of the drug (Saletu et al., 1988).
Therapeutic Activity on Cerebral Dysfunction
- Duxil has been observed to improve symptoms of cerebral ischemia and anoxia by affecting erythrocyte deformability, which contributes to effective perfusion of cerebral microcirculation (Tao Aimin, 2007).
Effects on Experimental Cerebral Ischemia
- Duxil was shown to reduce neuropathological symptoms and cerebral edema induced by ischemia in gerbils, improving their vital prognosis (Duhault et al., 1983).
Cognitive Deficiency in Elderly
- A study on elderly patients with cognitive deficiencies showed that Duxil improved concentrating ability in patients with light to moderate deficits in this function, particularly in memory performances (Poitrenaud et al., 1990).
Impact on Arterial Blood Gas in COPD Patients
- Duxil treatment in elderly patients with COPD resulted in significant improvements in arterial blood gases, indicating its potential use in respiratory conditions (Cai Jun-li, 2006).
Safety and Hazards
Doxil, a related compound, may cause serious side effects including myocardial damage, acute left ventricular failure, and serious, life-threatening, and fatal infusion-related reactions . Common side effects may include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth .
properties
IUPAC Name |
6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t;12-,15-,16+,19-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZCNVWFBSPKH-FVLLGJNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53F2N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227801 | |
Record name | Almitrine mixture with raubasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Duxil | |
CAS RN |
76997-30-3 | |
Record name | Almitrine mixture with raubasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076997303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almitrine mixture with raubasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.